2,2'-Sulfanediylbis(6-fluorobenzonitrile)
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Overview
Description
2,2’-Sulfanediylbis(6-fluorobenzonitrile) is an organic compound characterized by the presence of sulfur and fluorine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) typically involves the reaction of 2-fluorobenzonitrile with sulfur-containing reagents. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-sulfur bonds . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . These steps are carefully controlled to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(6-fluorobenzonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound
Scientific Research Applications
2,2’-Sulfanediylbis(6-fluorobenzonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(6-fluorobenzonitrile) involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the chemical structure of the derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’-Sulfanediylbis(6-fluorobenzonitrile) include:
Bithionol: An antibacterial and anthelmintic agent with a similar sulfur-containing structure.
2,2’-Sulfanediylbis(4,6-dichlorophenol): Another compound with a sulfur bridge and halogenated aromatic rings.
Uniqueness
2,2’-Sulfanediylbis(6-fluorobenzonitrile) is unique due to the presence of fluorine atoms, which can impart distinct chemical and physical properties. These properties may include increased stability, altered reactivity, and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
138249-41-9 |
---|---|
Molecular Formula |
C14H6F2N2S |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
2-(2-cyano-3-fluorophenyl)sulfanyl-6-fluorobenzonitrile |
InChI |
InChI=1S/C14H6F2N2S/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H |
InChI Key |
BDCDCKDCXIIQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC2=CC=CC(=C2C#N)F)C#N)F |
Origin of Product |
United States |
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